10-Fold Higher CYP199A4 Binding Affinity Compared to Triazole Analog
In a direct head-to-head crystallographic and spectroscopic study, 4-(1H-imidazol-1-yl)benzoic acid bound to the ferric heme of CYP199A4 with an affinity approximately 10-fold higher than its triazole counterpart, 4-(1H-1,2,4-triazol-1-yl)benzoic acid [1]. This difference in binding energy is coupled with a distinct coordination mode: the imidazole compound directly ligates the heme iron, whereas the triazole analog interacts without displacing the aqua ligand [1].
| Evidence Dimension | Enzyme binding affinity |
|---|---|
| Target Compound Data | Approximately 10-fold higher affinity for CYP199A4 ferric heme |
| Comparator Or Baseline | 4-(1H-1,2,4-triazol-1-yl)benzoic acid: 10-fold lower affinity |
| Quantified Difference | 10-fold difference in affinity |
| Conditions | CYP199A4 from Rhodopseudomonas palustris HaA2; X-ray crystallography (PDB: 6U31 and 7N14) and UV-vis spectroscopy |
Why This Matters
The 10-fold difference in binding affinity translates to substantially higher potency in CYP inhibition assays, making 4-(1H-imidazol-1-yl)benzoic acid the preferred starting point for designing potent azole-based enzyme inhibitors.
- [1] Podgorski, M.N., Coleman, T., Giang, P.D., Wang, C.R., Bruning, J.B., Bernhardt, P.V., De Voss, J.J., Bell, S.G. To Be, or Not to Be, an Inhibitor: A Comparison of Azole Interactions with and Oxidation by a Cytochrome P450 Enzyme. Inorg. Chem. 2022, 61, 236-245. View Source
